(9-Phenyl-9H-fluoren-9-yl)acetaldehyde
Description
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde is a fluorene-based aldehyde derivative characterized by a phenyl group and an acetaldehyde moiety attached to the central carbon of the fluorene scaffold. Fluorene derivatives are widely studied for their rigid aromatic structure, which imparts stability and unique electronic properties, making them valuable in organic synthesis, materials science, and pharmaceuticals. The acetaldehyde group in this compound enhances its reactivity, enabling participation in condensation, nucleophilic addition, and cross-coupling reactions. Synthesis routes for similar compounds (e.g., (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde) involve functionalization of the fluorene core followed by oxidation or substitution reactions to introduce the aldehyde group .
Properties
CAS No. |
5043-46-9 |
|---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(9-phenylfluoren-9-yl)acetaldehyde |
InChI |
InChI=1S/C21H16O/c22-15-14-21(16-8-2-1-3-9-16)19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,15H,14H2 |
InChI Key |
LTBXLBUEKQBHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde typically involves the reaction of 9-phenyl-9H-fluoren-9-ol with appropriate reagents to introduce the acetaldehyde group. One common method is the oxidation of 9-phenyl-9H-fluoren-9-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar oxidation reactions with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogens, nitro compounds
Major Products
Oxidation: (9-Phenyl-9H-fluoren-9-yl)carboxylic acid
Reduction: (9-Phenyl-9H-fluoren-9-yl)methanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(9-Phenyl-9H-fluoren-9-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions and other non-covalent interactions with biological targets .
Comparison with Similar Compounds
Table 1: Comparison of (9-Phenyl-9H-fluoren-9-yl)acetaldehyde with Analogous Compounds
Physicochemical and Application Differences
- Synthetic Utility : Aldehyde-containing derivatives are pivotal in constructing conjugated systems (e.g., for OLEDs), whereas carboxylic acid derivatives are employed in biomaterials and drug delivery systems .
Research Findings and Key Insights
Substituent Effects : Electron-withdrawing groups (e.g., -CHO, -COOH) reduce electron density on the fluorene ring, altering reactivity. For instance, the acetaldehyde group in (9-p-Methylthiophenyl-9-fluorenyl)acetaldehyde facilitates nucleophilic attacks, whereas the methylthio group enhances sulfur-mediated interactions .
Yield Optimization : Synthetic yields for fluorene derivatives vary with substituents. The methylthiophenyl analog achieves 62% yield, suggesting efficient functionalization protocols , while halogenated derivatives often require rigorous purification .
Applications in Materials Science : Fluorene-based aldehydes are understudied but hold promise as precursors for luminescent materials. In contrast, 9-Fluoreneacetic acid is well-documented in hydrogel design due to its self-assembly properties .
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